2-Amino-5-ethyl-1,3,4-thiadiazole

Description

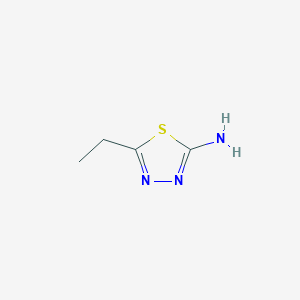

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-2-3-6-7-4(5)8-3/h2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTRPGAMVIONMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065699 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14068-53-2 | |

| Record name | 2-Amino-5-ethyl-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14068-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014068532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14068-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-ethyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-ethyl-1,3,4-thiadiazole: Core Properties and Applications

Abstract

The 2-amino-1,3,4-thiadiazole moiety is a cornerstone heterocyclic scaffold in modern medicinal chemistry, recognized for its remarkable versatility and significant pharmacological profile.[1] This structural motif is present in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] Its inherent stability and capacity to engage in various biological interactions make it a privileged structure in drug discovery programs.[4] This guide provides a comprehensive technical overview of a key derivative, 2-Amino-5-ethyl-1,3,4-thiadiazole (AET), focusing on its fundamental physicochemical properties, synthesis, structural characterization, and established biological context. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to serve as a practical reference for laboratory applications and further investigation.

Core Molecular and Physical Properties

This compound is an aromatic amine belonging to the thiadiazole class of heterocyclic compounds.[5][6] It is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and substituted with an amino group at position 2 and an ethyl group at position 5.[5] At ambient conditions, it presents as a white to light beige crystalline solid.[6]

Physicochemical Data Summary

The fundamental properties of AET are crucial for its handling, formulation, and integration into synthetic workflows. The following table summarizes its key physicochemical identifiers and characteristics.

| Property | Value | Source(s) |

| IUPAC Name | 5-ethyl-1,3,4-thiadiazol-2-amine | [5] |

| CAS Number | 14068-53-2 | [7] |

| Molecular Formula | C₄H₇N₃S | [7] |

| Molecular Weight | 129.18 g/mol | [7] |

| Melting Point | 200-203 °C (lit.) | [7][8] |

| Appearance | White to light beige solid | [6] |

| XLogP3-AA (Lipophilicity) | 0.9 | [5] |

| Predicted pKa | ~3.84 (based on 5-methyl analog) | [9] |

| SMILES | CCC1=NN=C(S1)N | [5] |

| InChIKey | QXTRPGAMVIONMK-UHFFFAOYSA-N | [5] |

Solubility Profile

While exhaustive quantitative solubility data is not widely published, empirical evidence and the behavior of analogous structures indicate a specific solubility pattern.[10] AET is sparingly soluble in water due to its crystalline nature and the hydrophobic contribution of the ethyl group. It exhibits improved solubility in polar organic solvents, particularly dimethyl sulfoxide (DMSO) and, to a lesser extent, methanol.[9][10] This solubility in DMSO is a critical practical attribute, as DMSO is the standard solvent for preparing stock solutions for high-throughput screening and in vitro biological assays.

Structural and Crystallographic Insights

The precise three-dimensional arrangement of AET has been elucidated by X-ray crystallography.[11] Unlike the unsubstituted 2-amino-1,3,4-thiadiazole, which forms a one-dimensional hydrogen-bonding network, the 5-methyl and 5-ethyl derivatives exhibit similar, more complex three-dimensional hydrogen-bonding associations.[11]

-

Crystal System: Orthorhombic

-

Space Group: Pbca

The packing is dictated by intermolecular hydrogen bonds formed between the amino group (donor) and the nitrogen atoms of the thiadiazole ring (acceptors) of adjacent molecules. This network is a critical factor influencing the compound's melting point, stability, and solubility.[11]

Synthesis and Characterization Workflow

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in organic chemistry. The most common and efficient route involves the acid-catalyzed cyclization of a thiosemicarbazide with a corresponding carboxylic acid.

Synthetic Pathway Overview

The synthesis of AET is achieved by reacting thiosemicarbazide with propionic acid. The reaction is typically facilitated by a strong acid catalyst and dehydrating agent, such as polyphosphoric acid, which promotes the intramolecular cyclization to form the thiadiazole ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method adapted from established literature.

-

Reagent Preparation: In a dry reaction vessel, combine thiosemicarbazide (1.0 eq), propionic acid (1.1 eq), and polyphosphoric acid (approx. 2-3 parts by weight relative to thiosemicarbazide).

-

Reaction: Heat the mixture with stirring to approximately 100-120 °C. Maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After cooling to room temperature, carefully add the viscous reaction mixture to a beaker of crushed ice/water. This will precipitate the crude product. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate or ammonium hydroxide until the pH reaches ~8.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product is purified by recrystallization. A common solvent system is a mixture of Dimethylformamide (DMF) and water. Dry the purified white/beige crystals under vacuum.

Protocol: Structural Characterization and Validation

To confirm the identity and purity of the synthesized AET, a suite of standard analytical techniques is employed.

Caption: Standard workflow for the analytical characterization of synthesized AET.

-

¹H NMR (DMSO-d₆): Expected signals would include a triplet at ~1.2 ppm (3H, -CH₃), a quartet at ~2.7 ppm (2H, -CH₂-), and a broad singlet at ~7.1 ppm (2H, -NH₂). The exact chemical shifts can vary based on solvent and concentration.[12][13]

-

¹³C NMR (DMSO-d₆): Key signals are expected for the ethyl group carbons and the two distinct carbons of the thiadiazole ring (one bonded to the amino group and one to the ethyl group).[13][14]

-

FTIR (KBr): Characteristic absorption bands would be observed for N-H stretching of the primary amine (two bands, ~3300-3100 cm⁻¹), C-H stretching of the ethyl group (~2970-2870 cm⁻¹), and C=N stretching within the heterocyclic ring (~1620 cm⁻¹).[15]

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z = 129, confirming the molecular weight.[16]

Biological Significance and Therapeutic Potential

The 2-amino-1,3,4-thiadiazole scaffold is a prolific source of biologically active compounds. The ethyl substituent at the 5-position modulates the molecule's lipophilicity and steric profile, influencing its interaction with biological targets.

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole are widely reported to possess significant antibacterial and antifungal properties.[1][17] The mechanism is often attributed to the interference with essential cellular processes in microorganisms. While specific data for AET is limited, the activity of closely related analogs provides a strong rationale for its potential in this area. The presence of the toxophoric =N-C-S- linkage is considered important for its bioactivity.[3]

Table of Representative Antimicrobial Activities for 2-Amino-1,3,4-thiadiazole Analogs

| Compound Class/Derivative | Organism | Activity (MIC in µg/mL) | Reference |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [17] |

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 | [17] |

| 2-amino-5-(p-chlorophenyl)-derivative | S. aureus | 62.5 | [2] |

| 2,5-disubstituted-1,3,4-thiadiazoles | Gram-positive bacteria | 8-16 | [18] |

Anticancer Potential and Mechanism of Action

One of the most compelling therapeutic avenues for this class of compounds is oncology. The parent compound, 2-amino-1,3,4-thiadiazole, is known to be metabolized in vivo to form a ribonucleotide that acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).

Caption: Mechanism of IMPDH inhibition by 2-amino-1,3,4-thiadiazole metabolites.

This enzyme is critical for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, these compounds deplete the cellular pool of GTP, which is essential for DNA and RNA synthesis, thereby leading to the arrest of cell proliferation. This mechanism provides a clear, rational basis for the development of 2-amino-1,3,4-thiadiazole derivatives as anticancer agents.[3]

Conclusion and Future Directions

This compound is a fundamentally important heterocyclic compound that serves as both a valuable synthetic intermediate and a promising scaffold for drug discovery.[7][19] Its well-defined physicochemical properties, straightforward synthesis, and the extensive biological activities associated with its structural class make it a molecule of high interest. Future research should focus on leveraging this core to develop novel derivatives with enhanced potency and selectivity against specific microbial or cancer-related targets. The exploration of its coordination chemistry and potential applications in materials science, such as in corrosion inhibition, also represents a viable and interesting avenue for further study.[7]

References

-

Crystal and molecular structure of this compound and its zinc(II) nitrate complex. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Lynch, D. E., et al. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and this compound. Acta Crystallographica Section C: Structural Chemistry, 57(10), 1201-1203. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 12, 1545-1566. Available from: [Link]

-

National Center for Biotechnology Information. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Infection and Drug Resistance, 12, 1545-1566. Available from: [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved January 6, 2026, from [Link]

-

Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research, 11(2). Available from: [Link]

-

Solubility of Things. (n.d.). 2-Amino-5-methylthio-1,3,4-thiadiazole. Retrieved January 6, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved January 6, 2026, from [Link]

-

Georganics. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Asif, M. (2014). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Asian Journal of Chemistry, 26(1), 2738-2742. Available from: [Link]

-

Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Infection and Drug Resistance, 11, 1545-1566. Available from: [Link]

-

Al-Jumaili, A. H. R., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(13), 1-8. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available from: [Link]

-

National Center for Biotechnology Information. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Cancer Management and Research, 10, 4339-4353. Available from: [Link]

-

National Center for Biotechnology Information. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 942. Available from: [Link]

-

PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available from: [Link]

-

Solubility of Things. (n.d.). 2-Amino-5-methylthio-1,3,4-thiadiazole. Retrieved January 6, 2026, from [Link]

-

Al-Jumaili, A. H. R., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(13), 1-8. Available from: [Link]

-

Chemical Methodologies. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(1), 1-9. Available from: [Link]

-

ResearchGate. (2013). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved January 6, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of 2-Amino-1,3,4-thiadiazole (CAS 4005-51-0) in Advancing Drug Discovery. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (2023). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives. RSC Advances, 13(5), 3049-3058. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-氨基-5-乙基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 2-Amino-5-methyl-1,3,4-thiadiazole | 108-33-8 [amp.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. This compound - High purity | EN [georganics.sk]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole

Foreword: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science. This five-membered heterocyclic system, containing two nitrogen atoms and one sulfur atom, is a bioisostere of pyrimidine and oxadiazole, allowing it to interact with a wide array of biological targets.[1] Its derivatives are known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[2][3] The mesoionic nature and lipophilicity imparted by the sulfur atom enhance the ability of these compounds to cross cellular membranes, often leading to favorable pharmacokinetic profiles.[3]

This guide focuses specifically on the synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole (CAS No: 14068-53-2), a key building block for the development of more complex bioactive molecules.[4][5] We will delve into the prevalent and field-proven synthetic methodologies, emphasizing the underlying chemical principles, process validation, and the rationale behind experimental design choices to ensure reproducibility and high yield.

Core Synthesis Strategy: Acid-Catalyzed Cyclocondensation

The most robust and widely adopted method for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles is the direct, one-pot cyclocondensation of a carboxylic acid with thiosemicarbazide.[1][2] This approach is favored for its operational simplicity and efficiency. The reaction is driven by a strong acid catalyst, which serves a dual purpose: activating the carboxylic acid for acylation and promoting the subsequent dehydrative cyclization.

Mechanistic Rationale

The reaction proceeds through a well-established pathway involving two primary stages:

-

N-Acylation: The carboxylic acid (propionic acid, in this case) is activated by the acidic medium. Thiosemicarbazide, acting as the nucleophile, attacks the activated carbonyl carbon. This step forms a key intermediate, 1-propionylthiosemicarbazide.

-

Intramolecular Cyclization & Dehydration: Under the strongly acidic and dehydrating conditions, the acylthiosemicarbazide intermediate undergoes an intramolecular cyclization. The sulfur atom attacks the carbonyl carbon, and a subsequent elimination of a water molecule results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.

Several acidic reagents can facilitate this transformation, including phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA).[1] While all are effective, polyphosphoric acid often provides superior yields and a more manageable reaction medium, acting as both the catalyst and solvent.[6]

Field-Proven Experimental Protocol: PPA-Mediated Synthesis

This protocol is adapted from a highly successful and scalable method that consistently produces the target compound in excellent yield and purity.[6]

Reagent and Equipment Overview

| Reagent / Equipment | Role / Purpose |

| Thiosemicarbazide | Starting material (Amine & Thiol source) |

| Propionic Acid | Starting material (Ethyl & Carbonyl source) |

| Polyphosphoric Acid (PPA) | Catalyst and Solvent |

| 50% Hypophosphorous Acid | Antioxidant/Stabilizer (Optional but recommended) |

| Ammonium Hydroxide | Neutralizing agent for workup |

| Deionized Water | Used for precipitation and washing |

| Ice | For temperature control during workup |

| Three-neck round-bottom flask | Reaction vessel |

| Mechanical Stirrer | Ensures homogenous mixing |

| Heating Mantle & Thermometer | For controlled heating of the reaction |

| Buchner Funnel & Filter Paper | For product isolation |

Step-by-Step Synthesis Workflow

The overall experimental workflow is a streamlined process from reaction setup to final product isolation.

Caption: High-level workflow for the synthesis of this compound.

Detailed Methodology

-

Vessel Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a mixture of propionic acid (92.6 g, 1.25 mol) and commercial polyphosphoric acid (215 g). Add a small amount of 50% aqueous hypophosphorous acid (1 part, ~1 mL) to prevent potential oxidative side reactions.

-

Reagent Addition: While stirring the mixture, carefully add thiosemicarbazide (91 g, 1.0 mol) in portions. The addition may be slightly exothermic; maintain control over the temperature.

-

Reaction Execution: Heat the stirred reaction mixture to a temperature between 102°C and 111°C.[6] Maintain this temperature for approximately 1.5 hours.

-

Self-Validating Control: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A sample of the reaction mixture is quenched in water, neutralized, and extracted with ethyl acetate. The disappearance of the thiosemicarbazide spot indicates reaction completion.

-

-

Quenching and Precipitation: Once the reaction is complete, allow the mixture to cool slightly. In a separate large beaker, prepare a mixture of crushed ice and water (~500 mL). Carefully and slowly pour the warm reaction mixture into the ice-water with vigorous stirring. This "drowning" step hydrolyzes the PPA and precipitates the product as a salt.

-

Neutralization: Cool the aqueous suspension in an ice bath. Slowly add concentrated ammonium hydroxide until the pH of the mixture is neutral to slightly alkaline (pH 7-8). This deprotonates the product, neutralizing the salt and causing the free base to precipitate out of the solution as a solid.

-

Isolation and Purification: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual ammonium phosphate salts.

-

Drying: Dry the resulting white to light-beige solid product. A yield of approximately 114 g (92.5%) can be expected.[6] The product is typically of high purity, but can be recrystallized from a water/DMF mixture if necessary.[7]

Product Characterization & Trustworthiness

To ensure the identity and purity of the synthesized compound, the following characterizations are mandatory:

-

Melting Point: The literature melting point is 200-203°C. A sharp melting point within this range is a strong indicator of purity.

-

Spectroscopic Analysis:

-

IR Spectroscopy: Expect to see characteristic peaks for N-H stretching (amine group) around 3100-3300 cm⁻¹, C=N stretching (thiadiazole ring) around 1630 cm⁻¹, and C-S stretching.[1][2]

-

¹H NMR (in DMSO-d₆): The spectrum should show signals corresponding to the ethyl group (a triplet and a quartet) and a broad singlet for the amino (-NH₂) protons.[2]

-

Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the compound (129.18 g/mol ).[5]

-

Alternative Synthetic Strategies & Considerations

While the PPA method is highly effective, other reagents can be employed, each with distinct advantages and disadvantages.

-

Phosphorus Oxychloride (POCl₃): This is a very common and powerful dehydrating agent used for this cyclization.[8] Reactions are often faster but POCl₃ is highly corrosive and moisture-sensitive, requiring more stringent handling procedures.

-

Solid-Phase Synthesis: A novel and efficient method involves the solid-phase grinding of thiosemicarbazide, propionic acid, and phosphorus pentachloride (PCl₅) at room temperature.[7] This approach is rapid, avoids bulk solvents, and simplifies workup, offering a greener alternative with reported yields as high as 92.6%.[7]

The choice of method depends on the scale of the synthesis, available equipment, and safety infrastructure. For laboratory-scale synthesis, both the PPA and solid-phase methods offer excellent, high-yield routes to the target compound.

References

-

Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances. Available at: [Link]

-

Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Journal of Al-Nahrain University. Available at: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Available at: [Link]

-

Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica. Available at: [Link]

-

Can anyone help me in the synthesis of 2 amino 1,3,4- thiadiazole from thiosemicarbazone? ResearchGate. Available at: [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.

- Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. Google Patents.

-

Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

-

2-Amino-5-methyl-1,3,4-thiadiazole and this compound. ResearchGate. Available at: [Link]

-

Synthesis of 2-Amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles 44. ResearchGate. Available at: [Link]

- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. Google Patents.

-

Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine derivatives. National Institutes of Health (NIH). Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

- Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl). ResearchGate. Available at: https://www.researchgate.net/publication/289531855_Preparation_of_complexes_of_2-5-5-amino-134-thiadiazole-2-ylmethyl)

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]

-

Synthesis of 2-amino-1-3-4-thiadiazoles. ResearchGate. Available at: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]

-

The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 8. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to 2-Amino-5-ethyl-1,3,4-thiadiazole (CAS: 14068-53-2)

A Core Component for Research and Development

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-ethyl-1,3,4-thiadiazole (AETD), a versatile heterocyclic compound with significant potential in diverse scientific fields. This document delves into the fundamental physicochemical properties, detailed spectroscopic characterization, and established synthetic protocols for AETD. Furthermore, it explores its key applications, with a particular focus on its role as a foundational scaffold in medicinal chemistry for the development of novel therapeutic agents and its utility as an effective corrosion inhibitor. The guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, offering both theoretical insights and practical, actionable methodologies.

Chemical and Physical Properties

This compound is a distinct heterocyclic amine featuring a 1,3,4-thiadiazole ring substituted with an amino group at the 2-position and an ethyl group at the 5-position.[1][2] This unique arrangement of functional groups imparts a specific set of chemical and physical characteristics that are crucial for its application in various synthetic and applied contexts. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14068-53-2 | [2] |

| Molecular Formula | C₄H₇N₃S | [2] |

| Molecular Weight | 129.18 g/mol | [2] |

| Appearance | White to light beige solid/crystalline powder | |

| Melting Point | 200-203 °C | |

| IUPAC Name | 5-ethyl-1,3,4-thiadiazol-2-amine | [2] |

| Synonyms | This compound | [2] |

| Solubility | Soluble in various organic solvents |

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data provides a reference for the characterization of this molecule.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the amino group protons. | |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the two distinct carbons of the thiadiazole ring. | |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the ethyl group, C=N stretching of the thiadiazole ring, and C-S stretching. | [3][4][5] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight, along with a fragmentation pattern showing the loss of the ethyl group. | [6][7][8] |

Synthesis of this compound

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is well-documented, with a common and efficient method involving the cyclization of thiosemicarbazide with a corresponding carboxylic acid.[9] The following protocol is a generalized procedure based on established literature.

Reaction Principle

The synthesis proceeds via a condensation reaction between thiosemicarbazide and propionic acid, followed by cyclization to form the 1,3,4-thiadiazole ring. This reaction is typically acid-catalyzed.

Experimental Protocol

Materials:

-

Thiosemicarbazide

-

Propionic acid

-

Phosphorus oxychloride or Polyphosphoric acid

-

Sodium carbonate solution (10%) or Ammonium hydroxide

-

Ethanol

-

Water

-

Ice

Procedure:

-

In a round-bottom flask, combine thiosemicarbazide (1 molar equivalent) and propionic acid (1-1.2 molar equivalents).

-

Carefully add a catalytic amount of phosphorus oxychloride or polyphosphoric acid to the mixture with stirring.

-

Heat the reaction mixture under reflux for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution or ammonium hydroxide until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Key Applications

Foundational Scaffold in Drug Discovery

The 2-amino-1,3,4-thiadiazole moiety is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[10][11] This heterocyclic system is a bioisostere of pyrimidines and oxadiazoles, allowing it to interact with various biological targets.[11] Derivatives of 2-amino-1,3,4-thiadiazoles have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][10][12][13][14][15][16][17]

-

Antimicrobial Activity: The 1,3,4-thiadiazole ring is a key component in a variety of compounds exhibiting antibacterial and antifungal properties.[10][13][16] While specific data for this compound is not extensively reported, its derivatives are actively being synthesized and evaluated for their efficacy against various pathogens.[10][18]

-

Anticancer Activity: Numerous studies have highlighted the potential of 2-amino-1,3,4-thiadiazole derivatives as anticancer agents.[1][11][12][14][15] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation. The ethyl group at the 5-position can be a starting point for further structural modifications to enhance potency and selectivity.

Corrosion Inhibition

This compound has been investigated as a corrosion inhibitor for various metals and alloys in acidic environments. The presence of nitrogen and sulfur atoms, along with the aromatic ring, allows the molecule to adsorb onto the metal surface, forming a protective layer that mitigates corrosion.

Intermediate in Chemical Synthesis

Beyond its direct applications, this compound serves as a valuable intermediate in the synthesis of more complex molecules, such as dyes and ligands for coordination chemistry.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a multifaceted compound with a well-established synthetic pathway and a growing list of applications. Its significance as a scaffold in drug discovery, particularly in the development of new antimicrobial and anticancer agents, continues to be an active area of research. Furthermore, its proven efficacy as a corrosion inhibitor highlights its utility in materials science. This guide provides a solid foundation of technical information to aid researchers and professionals in leveraging the potential of this versatile molecule in their respective fields.

References

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES). (2024). Baghdad Science Journal.

-

This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry.

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research.

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018).

- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv

- Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. (2008). Tikrit Journal of Pure Science.

- 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. (2004). Asian Journal of Chemistry.

-

2-Amino-5-(2-p-phenetidinoethyl)-1,3,4-thiadiazole - Optional[FTIR] - Spectrum. (n.d.). Retrieved from [Link]

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- THE CARCINOSTATIC ACTIVITY OF SOME 2-AMINO-1,3,4-THIADIAZOLES. (1955). Journal of the American Chemical Society.

- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. (1975).

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences.

- Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. (2007). Bioorganic & Medicinal Chemistry.

- Synthesis and Preliminary Antimicrobial Study of 2-Amino-5- Mercapto-1,3,4-Thiadiazole Derivatives. (2015). Iraqi Journal of Pharmaceutical Sciences.

- Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. (2012). Der Pharma Chemica.

- A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. (n.d.).

- synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole deriv

- Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. (2012). Asian Journal of Chemistry.

- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Egyptian Journal of Chemistry.

- Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. (1957).

- This compound | C4H7N3S | CID 26444. (n.d.). PubChem.

- Mass Spectrometry - Fragmentation P

- mass spectra - fragmentation p

- 2-Amino-1,3,4-thiadiazole(4005-51-0) 13C NMR spectrum. (n.d.). ChemicalBook.

- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2012).

- 2-Amino-5-methyl-1,3,4-thiadiazole and this compound. (2001).

- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry.

- First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Deriv

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).

- Fourier transform infrared (FTIR) spectra of 2‐amino‐5‐mercapto‐1,3,4‐thiadiazole (AMT), DOPO, and VAP. (n.d.).

Sources

- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. article.sapub.org [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bepls.com [bepls.com]

- 12. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-5-ethyl-1,3,4-thiadiazole

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science. As a bioisostere of pyrimidine, this five-membered heterocycle is a core component in numerous pharmacologically active agents, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2-amino substituted derivatives, in particular, serve as versatile building blocks for drug discovery programs, owing to the reactive amine group that allows for extensive structural modification.[4][5]

This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of a key member of this class: this compound (C₄H₇N₃S). As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the strategic and logical progression of analysis. We will journey from establishing the molecular formula to mapping the precise atomic connectivity, demonstrating how each analytical technique provides a unique and confirmatory piece of the structural puzzle. This self-validating system of cross-verification is paramount to achieving irrefutable structural confirmation in research and development.

Part 1: Foundational Analysis - Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

The first and most fundamental question in structure elucidation is "What is the molecular formula?". While traditional elemental analysis provides atomic percentages, modern High-Resolution Mass Spectrometry (HRMS) offers a more precise and definitive answer by measuring the mass of a molecule with exceptional accuracy (typically to within 5 ppm).

The causality for choosing HRMS as the initial step is its ability to distinguish between compounds with the same nominal mass but different elemental compositions (isobars). For a molecule like this compound, this precision is crucial for unequivocally establishing the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the correct ratio.

Expected HRMS Data

The molecular formula is C₄H₇N₃S. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S), the calculated monoisotopic mass is 129.03607. An experimental HRMS measurement must match this value within a narrow tolerance.

| Parameter | Theoretical Value | Experimental Finding (Typical) |

| Molecular Formula | C₄H₇N₃S | C₄H₇N₃S |

| Calculated Exact Mass | 129.03607 Da | - |

| Measured m/z [M+H]⁺ | 130.04334 Da | 130.0431 (Δ -1.5 ppm) |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the measured exact mass and isotopic pattern.

Part 2: Probing Connectivity - Fragmentation Analysis by EI-MS

With the molecular formula confirmed, the next logical step is to break the molecule apart to understand its constituent pieces. Electron Ionization Mass Spectrometry (EI-MS) is the classic technique for this purpose. It subjects the molecule to high-energy electrons, inducing fragmentation in predictable ways that reveal the underlying structure.

A key principle supporting our analysis is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] The molecular ion peak (M⁺˙) for our compound at m/z 129 confirms this rule, providing our first piece of evidence for the tri-nitrogen composition.

Proposed Fragmentation Pathway

The EI-MS spectrum is expected to be dominated by fragmentation events originating from the weakest bonds. For this compound, the most probable cleavage is the loss of a methyl radical (•CH₃) from the ethyl group via alpha-cleavage, followed by further fragmentation.

Caption: Proposed EI-MS fragmentation of this compound.

Summary of Key Fragment Ions

| m/z | Ion Structure | Significance |

| 129 | [C₄H₇N₃S]⁺˙ | Molecular Ion (M⁺˙). Odd mass confirms the Nitrogen Rule. |

| 114 | [C₃H₄N₃S]⁺ | Loss of a methyl radical (•CH₃), characteristic of an ethyl group. |

| 101 | [C₂H₃N₃S]⁺˙ | Loss of ethene via McLafferty-type rearrangement. |

| 86 | [C₂H₂N₂S]⁺˙ | Cleavage of the ring, indicating the core thiadiazole structure. |

Part 3: Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy provides rapid and unambiguous identification of the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds. This technique serves as a crucial cross-validation step, confirming the presence of the amino (-NH₂) and ethyl (-CH₂CH₃) groups suggested by mass spectrometry.

Characteristic IR Absorption Bands

The spectrum of this compound is expected to show distinct peaks corresponding to its key structural features.[7][8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3100 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2975 - 2850 | C-H Stretch | Ethyl Group (-CH₂CH₃) |

| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1550 | C=N Stretch | Thiadiazole Ring |

| ~1050 | C-S Stretch | Thiadiazole Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).

-

Background Scan: Acquire a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Part 4: Definitive Structure Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the carbon-hydrogen framework of a molecule.[10][11] By analyzing the chemical environment, count, and connectivity of ¹H and ¹³C nuclei, we can assemble the final, unambiguous structure.

Caption: The integrated workflow for structure elucidation.

-

HRMS provided the exact molecular formula, C₄H₇N₃S.

-

EI-MS confirmed the molecular weight and, through the Nitrogen Rule and fragmentation patterns, suggested the presence of an ethyl substituent.

-

FTIR unequivocally identified the primary amine and aliphatic C-H functional groups.

-

NMR served as the final arbiter, mapping the precise connectivity of the ethyl group and its attachment to the thiadiazole ring, and confirming the presence and location of all atoms in the structure.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity and trustworthiness, providing the definitive structural proof required for publication, patent filings, and advancement in drug development programs.

References

- 2-Amino-5-(2-p-phenetidinoethyl)-1,3,4-thiadiazole - Optional[FTIR] - Spectrum. SpectraBase.

- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research.

-

This compound | C4H7N3S | CID 26444 . PubChem. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents . National Institutes of Health (NIH). [Link]

-

Molecular Structure Characterisation and Structural Elucidation . Intertek. [Link]

-

This compound - Optional[1H NMR] - Chemical Shifts . SpectraBase. [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections . National Institutes of Health (NIH). [Link]

-

Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives . ResearchGate. [Link]

-

Overview of Structure Determination in Heterocyclic Chemistry . YouTube / NPTEL-NOC IITs. [Link]

-

Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210) . University College Dublin. [Link]

-

The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol . Research Square. [Link]

-

2-Amino-5-methyl-1,3,4-thiadiazole and this compound . ResearchGate. [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques . Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives . National Institutes of Health (NIH). [Link]

-

Overview of Structure Determination in Heterocyclic Chemistry . YouTube. [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques . Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives . PMC. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi . Dove Medical Press. [Link]

-

Fourier transform infrared (FTIR) spectra of 2‐amino‐5‐mercapto‐1,3,4‐thiadiazole (AMT), DOPO, and VAP . ResearchGate. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents . MDPI. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations . DergiPark. [Link]

-

The Role of 2-Amino-1,3,4-thiadiazole (CAS 4005-51-0) in Advancing Drug Discovery . Ningbo Inno Pharmchem Co., Ltd.. [Link]

-

The Mass Spectra of 2-Amino-Δ2-thiazolines and Related Compounds . ACS Publications. [Link]

Sources

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. youtube.com [youtube.com]

- 7. spectrabase.com [spectrabase.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 11. jchps.com [jchps.com]

Spectroscopic Blueprint of 2-Amino-5-ethyl-1,3,4-thiadiazole: An In-depth Technical Guide

Introduction

Welcome to a comprehensive technical exploration of the spectroscopic characteristics of 2-Amino-5-ethyl-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this important heterocyclic compound. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Accurate and thorough characterization of its derivatives is paramount for advancing drug discovery and development programs.

This document deviates from a rigid template to provide a narrative that is both scientifically rigorous and practically insightful. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—not merely as data outputs, but as tools for deductive reasoning. We will explore the "why" behind experimental choices and interpret the resulting data to build a cohesive and validated structural assignment of this compound.

Molecular Structure

To provide a visual reference for the subsequent spectroscopic analysis, the chemical structure of this compound is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the ethyl and amino groups to the thiadiazole ring.

Experimental Protocol: A Foundation of Reliability

A robust NMR protocol is the bedrock of reliable data. The following outlines a standard procedure for acquiring high-quality NMR spectra for a compound like this compound.

Caption: A generalized workflow for NMR data acquisition and processing.

Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for 2-amino-1,3,4-thiadiazole derivatives due to its ability to dissolve a wide range of polar compounds and its exchangeable proton signal from residual water, which can be useful for identifying the -NH₂ protons.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a map of the proton environments within the molecule. For this compound, we expect to see signals corresponding to the amino group and the ethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | Broad Singlet | 2H | -NH₂ |

| ~2.9 - 3.1 | Quartet | 2H | -CH₂- |

| ~1.2 - 1.4 | Triplet | 3H | -CH₃ |

Interpretation:

-

Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet in the downfield region (~7.4 - 7.6 ppm). The broadness of this signal is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the solvent. The integration of this signal should correspond to two protons.

-

Methylene Protons (-CH₂-): The methylene protons of the ethyl group are adjacent to the electron-withdrawing thiadiazole ring, which deshields them, causing them to resonate downfield (~2.9 - 3.1 ppm). These protons are coupled to the three protons of the methyl group, resulting in a quartet multiplicity (n+1 rule, where n=3).

-

Methyl Protons (-CH₃): The methyl protons of the ethyl group are further from the heterocyclic ring and are therefore more shielded, appearing in the upfield region (~1.2 - 1.4 ppm). They are coupled to the two methylene protons, giving a triplet multiplicity (n+1 rule, where n=2).

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, we anticipate four distinct carbon signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | C2 (Thiadiazole ring) |

| ~158 - 162 | C5 (Thiadiazole ring) |

| ~22 - 26 | -CH₂- |

| ~12 - 15 | -CH₃ |

Interpretation:

-

Thiadiazole Carbons (C2 and C5): The two carbons of the 1,3,4-thiadiazole ring are in a heteroaromatic environment and are significantly deshielded, appearing at the lowest field. The carbon atom at the 2-position (C2), bonded to the amino group, is typically found at a slightly higher chemical shift (~168 - 172 ppm) compared to the carbon at the 5-position (C5), which is attached to the ethyl group (~158 - 162 ppm). This is consistent with data from related 2-amino-1,3,4-thiadiazole derivatives.[1][2]

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) is directly attached to the thiadiazole ring and is therefore more deshielded (~22 - 26 ppm) than the terminal methyl carbon (-CH₃) (~12 - 15 ppm).

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, IR spectroscopy is particularly useful for confirming the presence of the amino group and the characteristic vibrations of the thiadiazole ring.

Experimental Protocol: The KBr Pellet Method

The potassium bromide (KBr) pellet method is a common technique for preparing solid samples for transmission IR analysis.[2]

Caption: Workflow for preparing a KBr pellet and acquiring an IR spectrum.

Trustworthiness: Ensuring the KBr is thoroughly dried is crucial to prevent broad water absorption bands from obscuring important spectral features.

Characteristic IR Absorptions

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Assignment |

| 3300 - 3100 | N-H stretching | Primary amine (-NH₂) |

| 2980 - 2850 | C-H stretching | Ethyl group (-CH₂CH₃) |

| ~1620 | C=N stretching | Thiadiazole ring |

| ~1550 | N-H bending | Primary amine (-NH₂) |

| ~1400 - 1000 | C-N, C-S stretching | Fingerprint region |

Interpretation:

-

N-H Stretching: The presence of a primary amine is strongly indicated by two distinct absorption bands in the 3300-3100 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: Absorptions in the 2980-2850 cm⁻¹ range are characteristic of the C-H stretching vibrations of the aliphatic ethyl group.

-

C=N Stretching: A strong absorption band around 1620 cm⁻¹ is attributed to the C=N stretching vibration within the thiadiazole ring, a hallmark of this heterocyclic system.

-

N-H Bending: The N-H bending (scissoring) vibration of the primary amine typically appears around 1550 cm⁻¹.

-

Fingerprint Region: The region from approximately 1400 to 1000 cm⁻¹ contains a complex pattern of absorptions arising from C-N and C-S stretching vibrations, which are characteristic of the 1,3,4-thiadiazole ring structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization Mass Spectrometry (EI-MS) is a suitable method for determining the molecular weight and gaining structural information from the fragmentation pattern.

Experimental Protocol: Electron Ionization (EI-MS)

EI-MS is a classic and robust technique for the analysis of relatively volatile and thermally stable organic compounds.

Caption: The fundamental principles of Electron Ionization Mass Spectrometry.

Authoritative Grounding: The high energy (70 eV) used in EI-MS imparts significant excess energy to the molecule, leading to extensive and reproducible fragmentation, which is highly valuable for structural elucidation.[1]

Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions. The molecular weight of C₄H₇N₃S is 129.18 g/mol .

| m/z | Proposed Fragment |

| 129 | [M]⁺˙ (Molecular Ion) |

| 114 | [M - CH₃]⁺ |

| 101 | [M - C₂H₄]⁺˙ |

| 86 | [M - CH₃CN]⁺˙ |

Interpretation and Proposed Fragmentation:

The mass spectrum provides a fingerprint of the molecule, with the molecular ion peak confirming the molecular weight. The fragmentation pattern offers clues to the molecule's structure.

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

-

Molecular Ion (m/z 129): The peak at m/z 129 corresponds to the intact molecule with one electron removed, confirming the molecular formula C₄H₇N₃S.

-

Loss of a Methyl Radical (m/z 114): A common fragmentation pathway for ethyl-substituted compounds is the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 114.

-

Loss of Ethene (m/z 101): Another characteristic fragmentation is the McLafferty-type rearrangement leading to the elimination of a neutral ethene molecule (C₂H₄), producing a radical cation at m/z 101.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and unequivocal structural confirmation of this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and offers insights into the molecule's stability and fragmentation. This in-depth guide has not only presented the spectroscopic data but has also contextualized it within the framework of established experimental protocols and interpretive principles, providing a solid foundation for researchers working with this important class of heterocyclic compounds.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

MDPI. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

ResearchGate. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Physical and chemical properties of 2-Amino-5-ethyl-1,3,4-thiadiazole

An In-depth Technical Guide to 2-Amino-5-ethyl-1,3,4-thiadiazole: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 14068-53-2). The 1,3,4-thiadiazole ring system is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1] This document is structured to serve researchers, scientists, and drug development professionals, offering in-depth insights into the compound's synthesis, structural characteristics, reactivity, and key applications. We will delve into the causality behind experimental choices and provide validated protocols, ensuring scientific integrity and practical utility.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound featuring a five-membered thiadiazole ring substituted with an amino group at the C2 position and an ethyl group at the C5 position.[2] This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable building block in synthetic chemistry.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is robustly achieved through the acid-catalyzed cyclization of thiosemicarbazide with a corresponding carboxylic acid.[4] The use of polyphosphoric acid as both a catalyst and a dehydrating agent provides good yields and high purity of the final product under commercially viable conditions.[4] An improved methodology involves a mixture of polyphosphoric and sulfuric acids.[5]

Synthetic Workflow

The reaction proceeds by heating thiosemicarbazide with propionic acid. The polyphosphoric acid facilitates the condensation and subsequent intramolecular cyclization to form the stable 1,3,4-thiadiazole ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 5. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

Introduction to 1,3,4-thiadiazole chemistry

An In-Depth Technical Guide to the Core Chemistry of 1,3,4-Thiadiazole for Drug Development Professionals

Abstract

The 1,3,4-thiadiazole is a five-membered aromatic heterocycle that has emerged as a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential and favorable physicochemical properties.[1][2] This guide provides a comprehensive exploration of the 1,3,4-thiadiazole core, beginning with its fundamental structural attributes and versatile synthetic methodologies. We delve into the causality behind common synthetic strategies, offering detailed protocols and comparative analyses to inform experimental design. Furthermore, this document examines the extensive pharmacological profile of 1,3,4-thiadiazole derivatives, their molecular mechanisms of action, and key structure-activity relationships (SAR) that drive modern drug discovery efforts. By synthesizing foundational chemistry with field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in the creation of novel therapeutic agents.

The 1,3,4-Thiadiazole Scaffold: A Privileged Core

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby exhibiting a wide range of pharmacological activities. The 1,3,4-thiadiazole ring is a quintessential example of such a scaffold.[1] Its significance is underscored by its presence in several commercially available drugs, including the diuretic Acetazolamide , the antibacterial agent Cefazolin , and the antifungal Sulfamethizole .[3][4][5]

Structural and Physicochemical Properties

The versatility of the 1,3,4-thiadiazole ring stems from its unique electronic and structural features:

-

Aromaticity and Stability: The five-membered ring is aromatic, which confers significant in vivo stability and generally low toxicity in higher vertebrates.[6][7][8]

-

Mesoionic Character: The ring system can exhibit mesoionic properties, meaning it possesses discrete regions of positive and negative charge.[6][9] This polarity enhances its ability to cross cellular membranes and interact strongly with biological macromolecules.[9][10]

-

Bioisosterism: The 1,3,4-thiadiazole moiety is a well-established bioisostere of other chemical groups, notably the 1,3,4-oxadiazole and pyrimidine rings.[10][11] This allows medicinal chemists to substitute it into known pharmacophores to modulate properties like potency, selectivity, and metabolic stability. Its role as a pyrimidine bioisostere is particularly relevant, as this may enable interference with DNA replication processes, a key mechanism in its anticancer activity.[10]

-

Pharmacokinetic Advantages: Derivatives often display favorable drug-like properties, including high metabolic stability and balanced lipophilicity, which contribute to good bioavailability.[3][12]

There are four isomers of thiadiazole, but the 1,3,4-isomer is the most extensively studied and pharmacologically significant.[7][12]

Caption: The four structural isomers of the thiadiazole ring.

Synthesis of the 1,3,4-Thiadiazole Core: A Strategic Overview

The construction of the 1,3,4-thiadiazole ring is well-established, with the most common approaches involving the cyclization of open-chain precursors derived from hydrazines.[13] The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions.

Key Synthetic Methodologies

The cyclization of thiosemicarbazides is a widely used and efficient method for forming the 1,3,4-thiadiazole ring.[4] The general mechanism involves a nucleophilic attack by the thiosemicarbazide nitrogen onto a carboxylic acid (or its derivative), followed by intramolecular cyclization and dehydration.[4]

Caption: General mechanism for 1,3,4-thiadiazole synthesis from thiosemicarbazides.

Causality Behind Reagent Choice: The critical step in this synthesis is the final ring-closing dehydration. Strong dehydrating agents like phosphorus oxychloride (POCl₃) or concentrated acids (H₂SO₄) are employed to overcome the activation energy barrier for this transformation. The choice of agent can influence reaction time and substrate scope; for instance, milder reagents may be required for sensitive functional groups, while harsher conditions ensure high yields for less reactive substrates.[14]

Other important routes include:

-

From Diacylhydrazines: The reaction of N,N'-diacylhydrazines with sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) is a direct and efficient method for preparing symmetrically 2,5-disubstituted 1,3,4-thiadiazoles.[11] The thionating agent selectively replaces the carbonyl oxygens with sulfur, facilitating spontaneous cyclization.

-

From Acylhydrazines and Carbon Disulfide: Acylhydrazines can react with carbon disulfide (CS₂) in the presence of a base to form dithiocarbazate intermediates, which are then cyclized to yield 5-substituted-1,3,4-thiadiazole-2-thiols.[4] This route is particularly valuable for creating derivatives with a thiol group at the C2 position, a versatile handle for further functionalization.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy is a critical decision in any drug development campaign. The following table provides a comparative overview of the most common methods.

| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yields | Key Advantages | Key Disadvantages |

| From Thiosemicarbazide | Carboxylic Acid, Thiosemicarbazide | POCl₃, H₂SO₄, or other dehydrating agents; Heat | 60-95% | Readily available starting materials, straightforward procedure.[15] | Often requires harsh reagents and high temperatures.[15] |

| From Diacylhydrazines | Diacylhydrazine | Lawesson's Reagent or P₂S₅; Toluene, Reflux | 75-97% | High yields, good for symmetrical derivatives.[11] | Lawesson's reagent can be difficult to handle; byproduct removal. |

| From Acylhydrazines | Acylhydrazine, Carbon Disulfide | KOH or other base; Alcohol, Reflux | 70-90% | Excellent route for 2-thiol derivatives; mild conditions.[4] | Limited to derivatives with a thiol at the C2 position. |

| Regioselective Cyclization | Acyl Hydrazides, Thioxoacetates | Acid catalyst (p-TSA); Water or AcOH/DMF | 80-90% | High regioselectivity, metal-free, operationally simple.[16][17] | Requires specific thioxoacetate precursors. |

The 1,3,4-Thiadiazole Scaffold in Drug Development

The true value of the 1,3,4-thiadiazole core lies in its broad and potent biological activity. Its derivatives have been extensively investigated for a multitude of therapeutic applications.[2]

Pharmacological Profile and Molecular Targets